TAS-119 -

TAS-119

Catalog Number: EVT-256006
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis; it plays an essential role in the regulation of spindle assembly.
Overview

TAS-119 is a novel, orally active, selective inhibitor of Aurora kinase A, which has emerged as a promising candidate in cancer therapy. It is primarily designed to enhance the efficacy of existing chemotherapeutic agents, particularly taxanes, by targeting specific molecular pathways involved in cell division and tumor growth. The compound has shown considerable potential in preclinical and clinical studies, especially for cancers characterized by genetic alterations such as MYC amplification and mutations in the β-catenin pathway.

Source and Classification

TAS-119 was developed by Taiho Pharmaceutical and is classified as an Aurora kinase inhibitor. Aurora kinases are critical regulators of mitosis, and their dysregulation is commonly associated with various malignancies. TAS-119 specifically targets Aurora kinase A, which plays a pivotal role in the proper segregation of chromosomes during cell division. This selectivity distinguishes it from other inhibitors that may affect multiple kinases, potentially leading to broader side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAS-119 involves a series of chemical reactions that produce the compound in its active form. The detailed synthetic pathway is outlined in International Patent Application WO2013129443. The synthesis begins with the formation of a pyrimidine core structure, followed by various modifications to achieve the desired selectivity for Aurora kinase A.

Key steps include:

  • Formation of the Pyrimidine Core: Utilizing standard organic synthesis techniques to build the heterocyclic structure.
  • Functional Group Modifications: Introducing specific substituents that enhance binding affinity and selectivity toward Aurora kinase A.
  • Purification: Employing techniques such as chromatography to isolate pure TAS-119 from reaction mixtures.

The final product is characterized by its high selectivity for Aurora kinase A over other kinases, demonstrating an inhibitory concentration (IC50) value of 1.04 nmol/L against Aurora kinase A compared to over 300 other protein kinases.

Molecular Structure Analysis

Structure Data

TAS-119 has a complex molecular structure characterized by a 2-aminopyrimidine core that is essential for its biological activity. The precise three-dimensional conformation and electronic properties of TAS-119 facilitate its interaction with the ATP-binding site of Aurora kinase A.

Key structural features include:

  • Molecular Formula: C18H20N4O2
  • Molecular Weight: 324.38 g/mol
  • Structural Representation: The compound's structure can be depicted using standard chemical drawing software to illustrate its connectivity and functional groups.
Chemical Reactions Analysis

Reactions and Technical Details

The mechanism through which TAS-119 exerts its antitumor effects involves competitive inhibition of Aurora kinase A activity. By binding to the ATP-binding site, TAS-119 prevents the phosphorylation of target substrates essential for mitotic progression.

Key reactions include:

  • Inhibition of Phosphorylation: TAS-119 competes with ATP, leading to decreased phosphorylation of histone H3, a marker for mitotic cells.
  • Mitotic Accumulation: Cells treated with TAS-119 exhibit an accumulation in mitosis due to disrupted cell cycle progression, particularly in cancer cells.
Mechanism of Action

Process and Data

TAS-119's mechanism of action centers on its ability to inhibit Aurora kinase A, resulting in several downstream effects that contribute to its anticancer properties:

  1. Disruption of Mitosis: By inhibiting Aurora kinase A, TAS-119 causes mitotic arrest in cancer cells, leading to apoptosis.
  2. Induction of N-Myc Degradation: In neuroblastoma models, TAS-119 has been shown to promote degradation of N-Myc protein, a key oncogenic driver.
  3. Inhibition of TRK Pathways: TAS-119 also exhibits inhibitory effects on tropomyosin receptor kinases (TRK), further enhancing its potential as an anticancer agent.

Clinical studies have demonstrated that treatment with TAS-119 leads to increased levels of phosphorylated histone H3 in tumor samples, indicating effective target engagement.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAS-119 possesses several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: TAS-119 demonstrates stability under physiological conditions, making it suitable for oral administration.
  • Bioavailability: Preclinical studies indicate favorable pharmacokinetics with adequate bioavailability when administered orally.

These properties are critical for ensuring effective delivery and action within the body.

Applications

Scientific Uses

TAS-119 is currently being investigated for its potential applications in treating various malignancies, particularly those characterized by genetic alterations such as:

  • Small-cell lung cancer
  • HER2-negative breast cancer
  • MYC-amplified tumors

Clinical trials are ongoing to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TAS-119 in combination with other chemotherapeutic agents. Its unique mechanism targeting both Aurora kinases and TRK pathways positions it as a promising candidate for personalized cancer therapies aimed at specific genetic profiles.

Properties

Product Name

TAS-119

Molecular Formula

C26H24N4O2

Synonyms

TAS-119; TAS 119; TAS119; TAS-2104; TAS 2104; TAS2104.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.